molecular formula C17H21N3O3 B11391562 5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11391562
M. Wt: 315.37 g/mol
InChI Key: BBHXXGZZTMJVPI-UHFFFAOYSA-N
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Description

5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common method starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl, methyl, and nitrophenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes at the molecular level.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: This compound shares the nitrophenyl group but has a different core structure.

    2,2,6,7-tetramethyl-10-oxatricyclo[4.3.0.1(1,7)]decan-5-one: Another tricyclic compound with different substituents.

Uniqueness

5-Ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of substituents and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

5-ethyl-7-methyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H21N3O3/c1-3-17-10-18-8-16(2,15(17)21)9-19(11-17)14(18)12-6-4-5-7-13(12)20(22)23/h4-7,14H,3,8-11H2,1-2H3

InChI Key

BBHXXGZZTMJVPI-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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